Mascaroside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

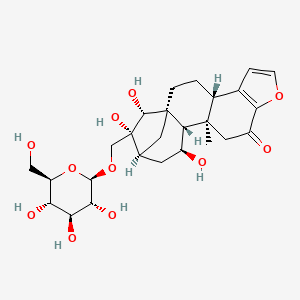

Mascaroside is a naphthofuran.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for isolating and purifying Mascaroside from natural sources?

- Answer : Effective isolation requires a combination of chromatographic techniques (e.g., HPLC, column chromatography) and solvent partitioning, guided by bioactivity assays or metabolomic profiling. Validate purity using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. Ensure reproducibility by documenting solvent systems, column parameters, and retention times in triplicate experiments .

Q. How can researchers verify the structural identity of this compound to avoid mischaracterization?

- Answer : Use a multi-technique approach:

- Spectroscopic validation : Compare NMR (¹H, ¹³C, 2D-COSY) and MS/MS fragmentation patterns with synthetic standards or literature data.

- X-ray crystallography : Resolve absolute configuration if crystalline derivatives are obtainable.

- Data cross-checking : Align observed spectral data with computational predictions (e.g., DFT calculations for NMR shifts). Discrepancies >5% warrant re-isolation or synthetic confirmation .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

- Answer : Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) over broad cytotoxicity screens. For example:

- Anti-inflammatory activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages.

- Dose-response curves : Use ≥5 concentrations with technical replicates to calculate IC₅₀ values.

- Controls : Include positive controls (e.g., dexamethasone) and vehicle-only baselines. Report inter-assay variability and limit false positives via secondary orthogonal assays .

Advanced Research Questions

Q. How should conflicting bioactivity data for this compound across studies be resolved?

- Answer : Conduct a systematic discrepancy analysis:

Compare experimental variables : Cell lines (e.g., primary vs. immortalized), culture conditions (e.g., serum concentration), and compound stability (e.g., light/temperature sensitivity).

Assess methodological rigor : Check for unaccounted cytotoxicity (via ATP/MTT assays) or solvent interference (e.g., DMSO concentrations >0.1%).

Meta-analysis : Pool data from ≥3 independent studies using random-effects models to identify outliers. Address heterogeneity via subgroup analysis (e.g., in vivo vs. in vitro systems) .

Q. What strategies optimize this compound’s bioavailability in preclinical models while maintaining activity?

- Answer :

- Formulation : Use nano-encapsulation (liposomes, polymeric nanoparticles) or prodrug derivatives to enhance solubility.

- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation in rodent models. Adjust dosing regimens (e.g., staggered administration) to maintain therapeutic thresholds.

- Validation : Cross-validate in vivo efficacy with pharmacodynamic biomarkers (e.g., target engagement assays) .

Q. How can multi-omics integration clarify this compound’s mechanism of action?

- Answer : Combine:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : SILAC or TMT labeling to quantify protein abundance changes.

- Metabolomics : LC-MS/MS to map metabolic pathway perturbations.

- Network analysis : Use tools like STRING or Cytoscape to integrate omics layers and pinpoint hub targets. Validate computationally predicted targets via CRISPR knockouts or enzymatic assays .

Q. Methodological Frameworks

Q. What criteria define a robust hypothesis for this compound’s therapeutic potential?

- Answer : Apply the FINER framework :

- Feasible : Ensure access to sufficient quantities (>95% purity) for dose-ranging studies.

- Interesting : Address gaps (e.g., efficacy in drug-resistant phenotypes).

- Novel : Explore understudied mechanisms (e.g., epigenetic modulation).

- Ethical : Adhere to animal welfare guidelines (3Rs principles).

- Relevant : Align with unmet clinical needs (e.g., neurodegenerative diseases) .

Q. How should researchers design studies to distinguish this compound’s direct effects from matrix interactions in complex biological systems?

- Answer :

- Orthogonal assays : Confirm activity in cell-free systems (e.g., recombinant enzyme assays).

- Negative controls : Use structurally analogous inactive compounds or genetic knockouts.

- Biophysical validation : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure direct binding affinities.

- Data interpretation : Apply Hill slope criteria (nH ≈1 for single-site binding) to rule out non-specific aggregation .

Properties

CAS No. |

55465-97-9 |

|---|---|

Molecular Formula |

C26H36O11 |

Molecular Weight |

524.6 g/mol |

IUPAC Name |

(1R,4S,12R,13S,14S,16S,17R,18R)-14,17,18-trihydroxy-12-methyl-17-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-10-one |

InChI |

InChI=1S/C26H36O11/c1-24-8-15(29)20-12(3-5-35-20)13(24)2-4-25-7-11(6-14(28)21(24)25)26(34,23(25)33)10-36-22-19(32)18(31)17(30)16(9-27)37-22/h3,5,11,13-14,16-19,21-23,27-28,30-34H,2,4,6-10H2,1H3/t11-,13-,14+,16-,17-,18+,19-,21+,22-,23-,24-,25-,26+/m1/s1 |

InChI Key |

SJBDVPKAXKLGPV-UKNYEQEFSA-N |

SMILES |

CC12CC(=O)C3=C(C1CCC45C2C(CC(C4)C(C5O)(COC6C(C(C(C(O6)CO)O)O)O)O)O)C=CO3 |

Isomeric SMILES |

C[C@@]12CC(=O)C3=C([C@H]1CC[C@]45[C@H]2[C@H](C[C@H](C4)[C@]([C@@H]5O)(CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)C=CO3 |

Canonical SMILES |

CC12CC(=O)C3=C(C1CCC45C2C(CC(C4)C(C5O)(COC6C(C(C(C(O6)CO)O)O)O)O)O)C=CO3 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.